3-(3-Fluorophenyl)-2'-methylpropiophenone
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Overview
Description
Scientific Research Applications
Palladium-Catalyzed Arylation Reactions
In the field of organic synthesis, the compound 3-(3-Fluorophenyl)-2'-methylpropiophenone and related analogs have been utilized in palladium-catalyzed arylation reactions. Specifically, 2-Hydroxy-2-methylpropiophenone, a compound similar in structure, undergoes unique multiple arylation through C-C and C-H bond cleavages when treated with excess aryl bromides in the presence of a palladium catalyst. This process results in the formation of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, showcasing the compound's utility in complex organic transformations (Wakui et al., 2004).
Radiopharmaceutical Applications
This compound derivatives have also been investigated for their potential as bifunctional radiopharmaceutical intermediates. A study focusing on [18F]fluoroarylketones highlighted the importance of optimizing various parameters like substrate concentration, base, and microwave irradiation time for high-yield production. These optimized conditions facilitated the production of radiolabeled compounds such as 4-[18F]fluoroacetophenone and 4-[18F]fluoropropiophenone, which may have applications in the synthesis of other radiopharmaceuticals (Banks & Hwang, 1994).
Biocatalytic Synthesis of Fluorinated Compounds
Furthermore, the biocatalytic synthesis of fluorinated compounds, like 2-fluoro-3-hydroxypropionic acid, represents a novel approach to integrating fluorine atoms into organic molecules. The compound's synthesis involved the use of genetically engineered E. coli expressing specific enzymes. This methodology provides a more environmentally friendly and safe alternative to traditional chemical methods for synthesizing fluorine-containing compounds, which can be further used as substrates for synthesizing a variety of fluorides (Liu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLUUVRHSUQIKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644509 |
Source
|
Record name | 3-(3-Fluorophenyl)-1-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-65-3 |
Source
|
Record name | 3-(3-Fluorophenyl)-1-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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